TC-I 2014

描述

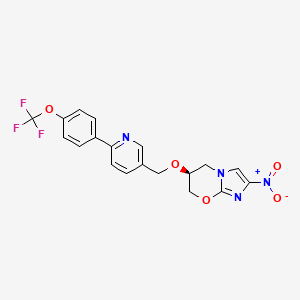

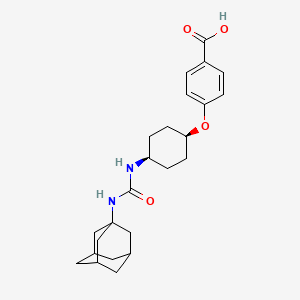

TC-I 2014 是一种强效且口服有效的含苯并咪唑化合物,可作为瞬时受体电位melastatin 8 (TRPM8) 通道的拮抗剂。 它已显示出在各种疼痛模型中具有显著的抗异常痛觉特性 .

作用机制

TC-I 2014 通过选择性阻断 TRPM8 通道发挥作用,该通道参与冷觉和疼痛的感觉。 通过抑制该通道,this compound 减少了疼痛信号的传递,从而表现出抗异常痛觉特性。 分子靶标包括 TRPM8 通道,所涉及的途径与离子通道调节和疼痛信号转导有关 .

生化分析

Biochemical Properties

TC-I 2014 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) superfamily of cation channels . It has been shown to inhibit TRPM8 currents in HEK293 cells stably expressing canine or human TRPM8 . The IC50 values are 0.8 nM, 3.0 nM, and 4.4 nM for canine, human, and rat channels respectively .

Cellular Effects

This compound influences cell function by acting as a potent TRPM8 antagonist . TRPM8 channels are involved in various cellular processes, including pain sensation and thermosensation. By inhibiting these channels, this compound can modulate these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the TRPM8 channel . This inhibition prevents the influx of calcium ions into the cell, which is a key step in the activation of the pain and cold sensation pathways .

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on the TRPM8 channel, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent icilin-induced withdrawal responses . The compound produced greater than 90% inhibition at dosages of 3, 5.6, and 10 mg/kg administered 2 hours prior to icilin challenge .

Metabolic Pathways

Given its role as a TRPM8 antagonist, it is likely involved in the regulation of calcium ion homeostasis within the cell .

Transport and Distribution

Given its role as a TRPM8 antagonist, it is likely that it is transported to areas of the cell where TRPM8 channels are present .

Subcellular Localization

Given its role as a TRPM8 antagonist, it is likely that it localizes to areas of the cell where TRPM8 channels are present .

准备方法

TC-I 2014 的合成涉及多个步骤,包括苯并咪唑核的形成,随后进行功能化以引入三氟甲基。 反应条件通常涉及使用强碱和高温来促进苯并咪唑环的形成。 工业生产方法可能涉及优化这些步骤以提高产量和纯度 .

化学反应分析

TC-I 2014 会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,形成相应的氧化物。

还原: 还原反应可以用来修饰化合物中存在的官能团。

取代: 三氟甲基可以用其他官能团进行取代,使用合适的试剂和条件。

这些反应中常用的试剂包括强氧化剂、还原剂和亲核试剂。 形成的主要产物取决于所用的具体反应条件和试剂 .

科学研究应用

TC-I 2014 具有广泛的科学研究应用,包括:

化学: 它用作工具化合物来研究 TRPM8 通道及其在各种生理过程中的作用。

生物学: 它有助于了解冷觉和疼痛感知的分子机制。

医学: this compound 正在研究其治疗慢性疼痛和神经性疼痛等疾病的潜在治疗应用。

相似化合物的比较

TC-I 2014 由于其对 TRPM8 通道的高效力和选择性而独一无二。 类似的化合物包括:

BCTC: 另一种具有不同化学结构和效力的 TRPM8 拮抗剂。

PF-05105679: 一种选择性 TRPM8 拮抗剂,用于冷痛相关研究。

AMTB 盐酸盐: 一种新型的 TRPM8 通道阻断剂,对疼痛和泌尿系统疾病有效 .

这些化合物具有类似的作用机制,但在化学结构、效力和具体应用方面有所不同。

属性

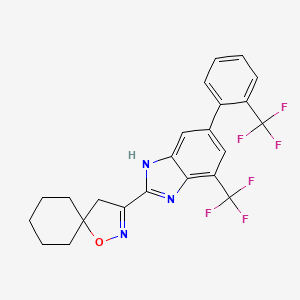

IUPAC Name |

3-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMFCZZEKTVDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=NO2)C3=NC4=C(C=C(C=C4N3)C5=CC=CC=C5C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the interaction between TC-I 2014 and the TRPM8 receptor based on the provided research?

A1: The provided research paper focuses on the structural analysis of the TRPM8 cold receptor using single-particle electron cryo-microscopy. [] This powerful technique allows researchers to visualize the receptor at a near-atomic resolution. The paper specifically investigates the structure of TRPM8 bound to this compound. By analyzing this complex, researchers can gain valuable insights into the binding site of this compound on the receptor and understand how this interaction might modulate the receptor's activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B611177.png)